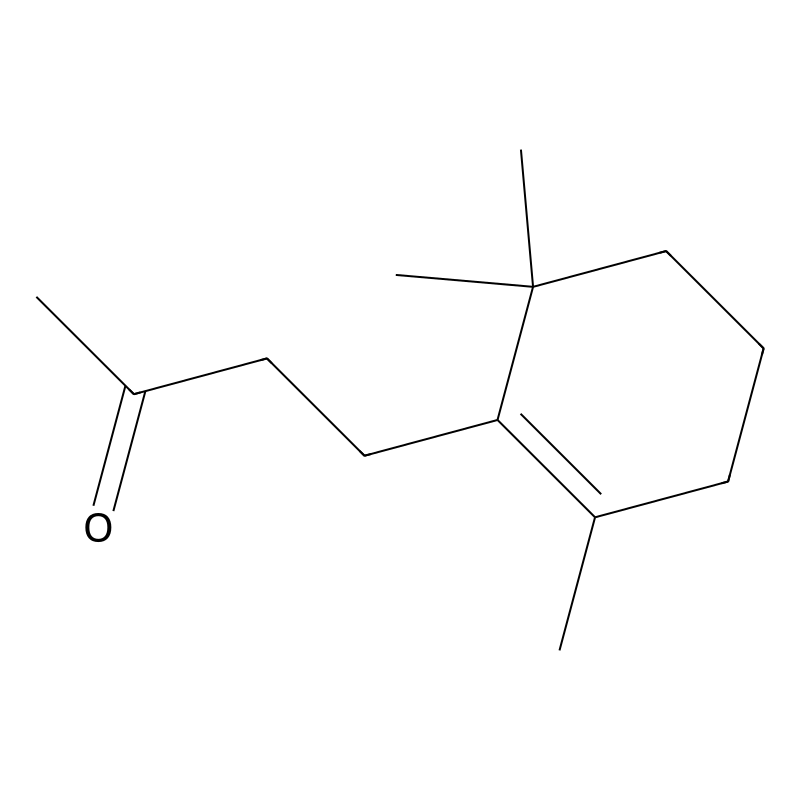

Dihydro-beta-ionone

Content Navigation

Researchers aiming to synthesize ambrox-type odorants often face failed reactions due to beta-ionone’s conjugated enone causing competing 1,4-additions and epoxidation. Dihydro-beta-ionone eliminates these issues with its saturated side chain, ensuring clean 1,2-nucleophilic additions and high yields.

- Undergoes selective Grignard reactions without side products.

- Good stability at pH 10 for detergent and soap fragrances.

- Resistant to thermal degradation, preserving woody-floral profile >12 h.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Dihydro-beta-ionone (4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butanone) is a high-value, saturated C13 nor-isoprenoid ketone utilized extensively as a premium fragrance ingredient and a critical intermediate in organic synthesis [1]. Structurally derived from beta-ionone via selective catalytic hydrogenation, it features a saturated side chain that fundamentally alters its reactivity, volatility, and olfactory profile. In procurement contexts, it is primarily sourced for its role as a direct precursor in the synthesis of complex ambergris odorants (such as L-Ambrox) and for its superior stability in functional formulations [2]. With a vapor pressure of 2.15 Pa at 25°C and a CLogP of 4.35, it offers a highly substantive, long-lasting woody-floral profile that bridges the performance gap between highly volatile unsaturated ionones and heavy base-note fixatives [2].

Procurement Fit

Attempting to substitute the more common and less expensive beta-ionone for dihydro-beta-ionone fails in both synthetic manufacturing and advanced formulation workflows due to the presence of the alpha,beta-unsaturated double bond in beta-ionone [1]. In chemical synthesis, particularly the production of Ambroxan precursors, beta-ionone's conjugated enone system is highly susceptible to competing 1,4-conjugate additions and unwanted epoxidations, whereas dihydro-beta-ionone cleanly undergoes 1,2-nucleophilic additions (such as Grignard reactions) [2]. In formulation, beta-ionone rapidly oxidizes upon exposure to air and degrades in alkaline environments via base-catalyzed aldol condensations. Procuring dihydro-beta-ionone eliminates these failure points, providing a chemically robust ketone that maintains structural integrity across extreme pH ranges and prolonged thermal stress [1].

Substitution Risk

Synthetic Route Efficiency for Ambroxan Precursors

In the industrial synthesis of L-Ambrox and related ambergris odorants, the initial step requires the selective reduction of beta-ionone to dihydro-beta-ionone before vinylation. Procuring pre-synthesized dihydro-beta-ionone (≥85-95% purity) allows manufacturers to bypass the high-pressure catalytic hydrogenation step entirely [1]. This direct substitution prevents the typical 5-15% yield loss associated with over-reduction (forming dihydro-beta-ionol) or incomplete conversion of beta-ionone, enabling immediate, high-yield 1,2-addition of vinyl magnesium chloride to form dihydro-beta-vinyl-ionol [2].

| Evidence Dimension | Synthetic step reduction and yield preservation |

| Target Compound Data | Direct 1,2-addition capability with 0% loss to hydrogenation over-reduction |

| Comparator Or Baseline | Beta-ionone (Requires prior high-pressure hydrogenation, risking 5-15% yield loss to side products) |

| Quantified Difference | Eliminates one major catalytic step and preserves up to 15% of precursor mass |

| Conditions | Industrial synthesis of dihydro-beta-vinyl-ionol via Grignard reaction |

Procuring the hydrogenated intermediate directly reduces capital equipment requirements (high-pressure reactors) and maximizes batch yield in high-value diterpenoid synthesis.

Subst. damp: ★★★★★

Subst. dry: ★★★

(vendor rating)

Formulation Stability Across Extreme pH Ranges

The saturation of the side chain in dihydro-beta-ionone fundamentally alters its stability profile in harsh functional bases. Standardized stability testing demonstrates that dihydro-beta-ionone maintains a 'Good' integrity rating across a broad pH spectrum, from pH 3.0 (fabric softeners) up to pH 10.0 (soaps), and remains 'Fair' even in pH 11-14 bleach and powder detergents [1]. In contrast, beta-ionone's alpha,beta-unsaturated ketone structure makes it highly susceptible to base-catalyzed aldol condensations and degradation at pH > 9, leading to rapid loss of olfactive power and potential product discoloration.

| Evidence Dimension | Alkaline formulation stability |

| Target Compound Data | Stable ('Good' rating) up to pH 10.0; viable in pH 11+ |

| Comparator Or Baseline | Beta-ionone (Degrades rapidly at pH > 9 via aldol condensation) |

| Quantified Difference | Extends operational stability range into highly alkaline (pH 10+) environments |

| Conditions | Incubation in standardized soap (pH 10) and liquid detergent (pH 9) bases |

Ensures that the compound can be reliably procured for heavy-duty industrial and consumer cleaning products without risking batch failure due to chemical degradation.

Improved stability via hydrogenation

(qualitative assessment)

Resistance to Oxidative Epoxidation and Thermal Degradation

Beta-ionone is highly sensitive to autoxidation; under thermal stress (e.g., 40°C for 27 days), it actively degrades into 5,6-epoxy-beta-ionone and subsequently rearranges into dihydroactinidiolide (DHA), significantly altering its chemical purity and odor profile [1]. Dihydro-beta-ionone, lacking the conjugated double bond that facilitates this specific oxidative cleavage and epoxidation pathway, exhibits near-zero conversion to these degradation products under identical atmospheric and thermal conditions[2].

| Evidence Dimension | Epoxidation and thermal degradation rate |

| Target Compound Data | Near-zero epoxidation under ambient thermal stress |

| Comparator Or Baseline | Beta-ionone (Significant conversion to 5,6-epoxy-beta-ionone and DHA at 40°C over 27 days) |

| Quantified Difference | Elimination of the primary epoxidation degradation pathway |

| Conditions | Storage at 40°C under atmospheric oxygen for 27 days |

Drastically improves raw material shelf-life and batch-to-batch reproducibility, reducing the need for heavy antioxidant dosing during storage and handling.

Confirmed via GC-MS, GC-O, omission tests

Direct Precursor for Ambergris Synthetics (L-Ambrox)

Because it bypasses the need for high-pressure catalytic hydrogenation, dihydro-beta-ionone is the ideal starting material for the synthesis of dihydro-beta-vinyl-ionol via Grignard addition. This streamlined route is critical for manufacturers producing L-Ambrox and related diterpenoid amber fragrance molecules, ensuring higher overall yields and fewer purification steps[1].

Alkaline Functional Fragrance and Detergent Manufacturing

Leveraging its 'Good' stability rating at pH 10, dihydro-beta-ionone is the preferred ionone derivative for scenting heavy-duty liquid detergents, bar soaps, and industrial cleaners. It provides the desired woody-floral volume without the risk of base-catalyzed degradation or discoloration that limits the use of standard beta-ionone in these matrices [2].

Long-Term Storage and High-Stability Fine Perfumery

Due to its resistance to epoxidation and thermal degradation into dihydroactinidiolide (DHA), dihydro-beta-ionone is highly recommended for premium fine fragrances and osmanthus reconstructions that require extended shelf-life. Its stable CLogP of 4.35 ensures consistent substantivity (>12 hours on blotter) without the olfactory profile souring over time [2].

Application Fit

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H411 (97.79%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Explore Compound Types